N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxido group, a 3-methoxyphenyl substituent at position 3, and an acetamide moiety attached via a Z-configuration imine bond.
Properties
Molecular Formula |
C14H16N2O4S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H16N2O4S2/c1-9(17)15-14-16(10-4-3-5-11(6-10)20-2)12-7-22(18,19)8-13(12)21-14/h3-6,12-13H,7-8H2,1-2H3 |
InChI Key |
XJNUAZDEHNMGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the aromatic ring and modifications to the acetamide group. These changes impact molecular weight, solubility, and lipophilicity (Table 1).
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[(2Z)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazole ring and methoxyphenyl group, suggest various biological activities. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C15H18N2O5S2
- Molecular Weight : 370.4 g/mol
- IUPAC Name : 2-methoxy-N-[3-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide
- Canonical SMILES : COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)OC
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study evaluating its cytotoxic effects on various human cancer cell lines demonstrated that the compound inhibited cell proliferation effectively:
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| Huh7-D12 | 8.0 | 85% |
| Caco-2 | 6.5 | 90% |
| MCF7 | 7.0 | 75% |
These results suggest that the compound could be a promising candidate for further development in cancer therapy due to its ability to inhibit tumor growth significantly .
Kinase Inhibition
The compound's mechanism of action may involve the inhibition of specific kinases involved in cancer progression. In a kinase activity profiling study, this compound showed moderate inhibitory activity against several kinases:
| Kinase | % Inhibition (10 µM) |
|---|---|
| JAK3 | 64% |
| GSK-3β | 71% |
| Haspin | 88% |
These findings indicate that the compound may interfere with signaling pathways critical for tumor survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies have shown that it possesses moderate inhibitory effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar thiazole derivatives. For instance:
- A recent study synthesized related compounds and evaluated their anticancer effects using similar methodologies. The compounds exhibited varying degrees of cytotoxicity across different cancer cell lines .
- Another research project highlighted the importance of structural modifications in enhancing biological activity. Modifications to the thiazole ring or substitution patterns on the phenyl group were shown to significantly affect the potency of these compounds against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
